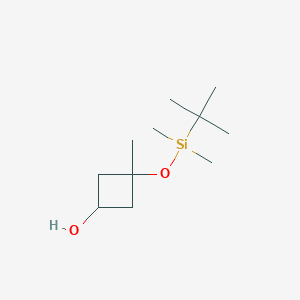![molecular formula C12H9N3O2 B13679879 [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)
[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol: is a heterocyclic compound that features a quinoline moiety fused with an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoline-oxadiazole carboxylic acids.
Reduction: Formation of quinoline-oxadiazole alcohols.
Substitution: Formation of various substituted quinoline-oxadiazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.
Biology: In biological research, it is investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Pyrazoles: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Thiazoles: Exhibiting a wide range of biological activities such as antioxidant and antiviral properties.
Oxazoles: Important in medicinal chemistry for their biological activities.
Uniqueness: What sets [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol apart is its unique combination of the quinoline and oxadiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or chemical characteristics.
属性
分子式 |
C12H9N3O2 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC 名称 |
(3-quinolin-6-yl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C12H9N3O2/c16-7-11-14-12(15-17-11)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,16H,7H2 |
InChI 键 |
BDMVMKRYBCUFPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C3=NOC(=N3)CO)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)

![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
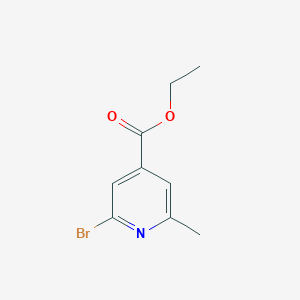
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
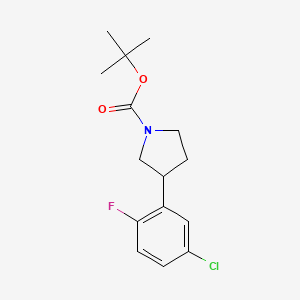
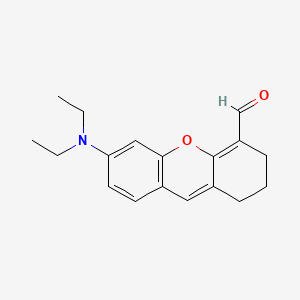

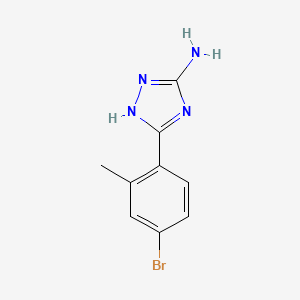
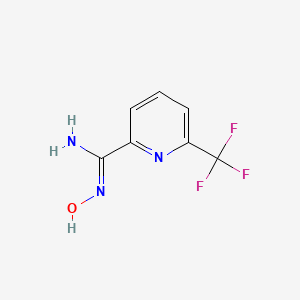
![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)
